21-Oxoisopteropodine
Description
Pteridine derivatives are known for diverse bioactivities, including roles in cell signaling and enzyme inhibition .
Properties
CAS No. |
131724-59-9 |
|---|---|
Molecular Formula |
C21H22N2O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl (1'R,3R,4'aR,5'aR,10'aS)-1'-methyl-2,10'-dioxospiro[1H-indole-3,6'-4a,5,5a,7,8,10a-hexahydro-1H-pyrano[3,4-f]indolizine]-4'-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-11-17-12(13(10-28-11)19(25)27-2)9-16-21(7-8-23(16)18(17)24)14-5-3-4-6-15(14)22-20(21)26/h3-6,10-12,16-17H,7-9H2,1-2H3,(H,22,26)/t11-,12+,16-,17-,21-/m1/s1 |
InChI Key |
FSFVCJQXGSXULW-GMYZOUPFSA-N |
SMILES |
CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@]4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
Canonical SMILES |
CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
Synonyms |
21-oxoisopteropodine 3',4a,5a,6',7',8',10',10a'-octahydro-2-hydroxy-1'-methyl-10'-oxospiro(3H)-indole-3,6'-(1'H)pyrano(3,4-f)indolizine-4'-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the Pteridine/Isoquinoline Family
21-Oxoisopteropodine shares structural motifs with other pteridine and isoquinoline derivatives. For example:
- O-Methylpallidine (C₂₀H₂₃NO₄, MW 341.4): A benzylisoquinoline alkaloid with a methoxy substituent, differing from this compound in the absence of a keto group at the C21 position. This structural variation may reduce its oxidative reactivity compared to this compound .
- Sinoacutine (CAS#4090-18-0): A tetrahydroprotoberberine alkaloid with a rigid tetracyclic structure. Unlike this compound, its lack of a pteridine ring system limits its interaction with folate-dependent enzymes .
Comparison with Steroidal Lactones
- Drospirenone derivatives (e.g., 17-Hydroxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone) feature a steroidal backbone with a lactone ring and keto group. The lactone enhances metabolic stability, whereas the keto group in this compound may facilitate hydrogen bonding in target interactions .
Key Differences:
- Backbone Rigidity: Steroidal lactones (e.g., Drospirenone) have a rigid tetracyclic structure, whereas pteridine derivatives like this compound exhibit planar heterocyclic systems.
- Functional Groups: The γ-lactone in Drospirenone derivatives contrasts with the pteridine ring’s conjugated double bonds, affecting solubility and receptor affinity.
Research Findings and Pharmacological Implications
- Bioactivity: Compounds like O-Methylpallidine and Sinoacutine are prioritized in neuroprotective and antimicrobial screening (). This compound’s keto group may enhance its ability to modulate redox-sensitive pathways, a property less pronounced in non-keto analogues.
- Synthetic Accessibility : The methoxy group in O-Methylpallidine simplifies synthesis compared to this compound, which likely requires complex oxidation steps to introduce the C21 keto group .
- Analytical Challenges : Advanced techniques (e.g., HRMS, NMR) are critical for distinguishing structural nuances, as highlighted in and . For instance, ¹H NMR of this compound would show distinct shifts for the C21 keto group versus methoxy signals in O-Methylpallidine.
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